4-Hydroxyglucobrassicin, also known as 4-OHI3M, is a naturally occurring glucosinolate belonging to the indole glucosinolate subclass. [] It is primarily found in cruciferous vegetables such as cabbage, broccoli, and Brussels sprouts. [, , , ] 4-Hydroxyglucobrassicin plays a significant role in plant defense mechanisms against herbivores and pathogens due to its ability to break down into bioactive compounds upon tissue damage. [, , , ]
4-Hydroxyglucobrassicin undergoes enzymatic hydrolysis by myrosinase, an enzyme also present in cruciferous plants, upon plant tissue damage. [, ] This reaction leads to the formation of various breakdown products, including 4-hydroxyindol-3-ylmethyl isothiocyanate, also known as 4-hydroxybrassinin. [, ] The specific breakdown products and their relative quantities are influenced by factors such as pH, the presence of epithiospecifier proteins, and other environmental factors. [] Additionally, 4-hydroxyglucobrassicin can be oxidized, with 4-hydroxyindole serving as a model compound in studies investigating this process. [] Trapping experiments with aniline indicate the oxidation proceeds through the formation of the indole (4, 7) para-quinone. []
Studies investigating plant-insect interactions have demonstrated the role of 4-hydroxyglucobrassicin in shaping feeding preferences and behavior of herbivorous insects. [, ] For instance, the diamondback moth (Plutella xylostella), a significant pest of cruciferous crops, exhibits differential responses to varying glucosinolate profiles, including 4-hydroxyglucobrassicin, influencing its feeding behavior and ultimately plant resistance. []
4-Hydroxyglucobrassicin is a crucial component of the defense system employed by cruciferous plants against herbivorous insects. [, , , , ] When the plant tissue is damaged, it comes into contact with the enzyme myrosinase, triggering the hydrolysis of 4-hydroxyglucobrassicin and the formation of toxic breakdown products that deter feeding by insects. [, , ] The type and concentration of glucosinolates, including 4-hydroxyglucobrassicin, vary significantly among different Brassica species, cultivars, and even within different parts of the same plant. [, , , , , , , ] Factors such as plant developmental stage, environmental conditions, and genetic background all contribute to this variation. [, , , , ] Understanding the factors that influence 4-hydroxyglucobrassicin accumulation in plants can aid in developing strategies for breeding or engineering crops with enhanced resistance to pests and diseases. [, , , ]
Cruciferous vegetables, recognized for their rich content of health-promoting compounds, are significant dietary sources of 4-hydroxyglucobrassicin. [, ] The presence and concentration of 4-hydroxyglucobrassicin can influence the sensory qualities of these vegetables, contributing to their characteristic bitter taste and pungent aroma. [, ] Food processing techniques, such as cooking, can alter the glucosinolate content and profile, impacting the final flavor and nutritional value of cruciferous vegetables. [, , ]
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